1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine

Enantioselective analgesia Opioid stereochemistry In vivo ED50 comparison

1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (CAS 41537‑67‑1), also codified as MT‑45 or IC‑6, is a synthetic 1‑substituted‑4‑(1,2‑diphenylethyl)piperazine derivative first disclosed by Dainippon Pharmaceutical Co. in the 1970s [REFS‑1][REFS‑2].

Molecular Formula C24H32N2
Molecular Weight 348.5 g/mol
CAS No. 41537-67-1
Cat. No. B10769547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine
CAS41537-67-1
Molecular FormulaC24H32N2
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H32N2/c1-4-10-21(11-5-1)20-24(22-12-6-2-7-13-22)26-18-16-25(17-19-26)23-14-8-3-9-15-23/h1-2,4-7,10-13,23-24H,3,8-9,14-20H2
InChIKeyIGBRRSIHEGCUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT‑45): Core Identity, Regulatory Status, and Procurement-Relevant Baseline


1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (CAS 41537‑67‑1), also codified as MT‑45 or IC‑6, is a synthetic 1‑substituted‑4‑(1,2‑diphenylethyl)piperazine derivative first disclosed by Dainippon Pharmaceutical Co. in the 1970s [REFS‑1][REFS‑2]. It is a racemic μ‑opioid receptor (MOR) agonist that is structurally unrelated to classical morphinan, fentanyl, or benzamide opioids [REFS‑3]. The compound is regulated as a Schedule I substance in the United States and is classified as a Class A drug in several jurisdictions; procurement is therefore restricted to licensed forensic, analytical‑reference, and controlled‑substance research channels [REFS‑4]. Commercially available reference standards (free base and dihydrochloride) are typically certified at ≥98 % purity by HPLC, GC‑MS, or LC‑MS/MS, supporting their use as calibrated analytical benchmarks [REFS‑5].

Why Generic Substitution Fails for 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine: Structural Uniqueness and Enantiomer-Dependent Pharmacology


Despite sharing μ‑opioid agonism with morphine, fentanyl, and other non‑fentanyl synthetic opioids, 1‑cyclohexyl‑4‑(1,2‑diphenylethyl)piperazine cannot be substituted on a ‘class‑equivalent’ basis because its 1‑substituted piperazine scaffold is absent from all major clinical opioid families, resulting in distinct pharmacodynamics [REFS‑1]. The racemate and its enantiomers display sharp divergence in intrinsic efficacy at MOR: the (S)‑(+)‑enantiomer is an equipotent analgesic to morphine, whereas the (R)‑(−)‑enantiomer is approximately 5‑fold weaker, a stereochemical sensitivity not observed with simple 4‑anilidopiperidine or morphinan congeners [REFS‑2]. Furthermore, MT‑45 exhibits a biased signalling profile—it potently inhibits cAMP accumulation (EC₅₀ ≈ 1.3 μM) but is a poor recruiter of β‑arrestin2 (EC₅₀ ≈ 23.1 μM), contrasting with balanced agonists such as DAMGO [REFS‑3]. These molecular differences translate into meaningful variations in in vivo potency, side‑effect burden, and analytical detection windows, making generic replacement untenable for research models, forensic library building, or receptor‑signalling investigations.

Quantitative Differentiation Evidence for 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine vs. Morphine, Fentanyl Analogs, and In-Class Derivatives


Enantiomer‑Specific Analgesic Potency: S‑(+)‑MT‑45 Matches Morphine While R‑(−)‑MT‑45 Is 5‑Fold Weaker

The S‑(+)‑enantiomer of 1‑cyclohexyl‑4‑(1,2‑diphenylethyl)piperazine displays analgesic potency equivalent to morphine, whereas the R‑(−)‑enantiomer is markedly less active, establishing enantiomeric purity as a procurement‑critical quality attribute [REFS‑1][REFS‑2].

Enantioselective analgesia Opioid stereochemistry In vivo ED50 comparison

μ‑Opioid Receptor Efficacy: MT‑45 Exhibits Slightly Higher Intrinsic Efficacy than Morphine in the DMR Assay

In a label‑free dynamic mass redistribution (DMR) assay at human recombinant opioid receptors, MT‑45 (racemate) behaved as a potent, selective μ‑agonist with slightly higher efficacy than morphine [REFS‑1].

μ‑Opioid agonism Dynamic mass redistribution Efficacy comparison

Selectivity for MOR‑1 over DOR‑1 and KOR‑1: MT‑45 vs. Butyrylfentanyl and U‑47700

MT‑45, butyrylfentanyl, and U‑47700 all displayed nanomolar affinities at MOR‑1 and were selective over DOR‑1 and KOR‑1 in radioligand binding and GTPγS functional assays; however, MT‑45 was equipotent with morphine in the mouse tail‑flick test, whereas butyrylfentanyl was 31‑fold and U‑47700 was 12‑fold more potent [REFS‑1].

Opioid receptor selectivity MOR‑1 binding GTPγS functional assay

Biased Signalling: MT‑45 Is a Poor β‑Arrestin2 Recruiter Relative to cAMP Inhibition Potency, in Contrast to DAMGO

In CHO cells stably expressing human μ‑receptors, MT‑45 inhibited cAMP accumulation with an EC₅₀ of 1.3 μM but recruited β‑arrestin2 only weakly (EC₅₀ = 23.1 μM), yielding a bias factor of ~18‑fold toward G‑protein signalling. The reference agonist DAMGO showed balanced efficacy across both pathways [REFS‑1].

Biased agonism β‑Arrestin2 recruitment cAMP inhibition

Structural Differentiation from Fentanyl and Classical Opioids: A 1‑Substituted Piperazine Scaffold with Distinct SAR

Unlike fentanyl (4‑anilidopiperidine), morphine (morphinan), or U‑47700 (benzamide), MT‑45 is built on a 1‑substituted‑4‑(1,2‑diphenylethyl)piperazine core that was systematically explored in the Dainippon patent US 4,162,316 [REFS‑1]. The SAR studies demonstrated that analgesic activity is exquisitely sensitive to the N‑1 substituent: cyclohexyl (MT‑45) provided optimal potency, while smaller or larger cycloalkyl groups sharply reduced activity [REFS‑2].

Scaffold novelty Structure‑activity relationship Patent differentiation

Procurement‑Optimized Application Scenarios for 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT‑45)


Forensic Toxicology Reference Standard for Novel Synthetic Opioid Identification

The ≥98 % purity reference material (free base CAS 41537‑67‑1; dihydrochloride CAS 57314‑55‑3) is directly applicable as a calibrated standard in LC‑MS/MS and GC‑MS methods for the detection and quantification of MT‑45 in biological matrices and seized drug samples [REFS‑1]. The availability of isotopically labelled internal standards (e.g., MT‑45‑d₁₁) further enables robust method validation [REFS‑2].

Enantioselective Opioid Pharmacology and Stereochemistry‑Activity Studies

The >5‑fold potency difference between S‑(+)‑MT‑45 (ED₅₀ = 0.35 μg/kg) and R‑(−)‑MT‑45 (ED₅₀ = 2.0 μg/kg) provides a well‑characterized system for investigating stereochemical determinants of opioid receptor activation and for calibrating chiral separation protocols [REFS‑3].

Biased μ‑Opioid Receptor Signalling Research (G‑Protein vs. β‑Arrestin2 Profiling)

With an ~18‑fold bias toward cAMP inhibition (EC₅₀ = 1.3 μM) over β‑arrestin2 recruitment (EC₅₀ = 23.1 μM), MT‑45 serves as a commercially available biased agonist tool for dissecting MOR signalling pathways, complementing balanced reference agonists such as DAMGO [REFS‑4].

Comparative Novel Psychoactive Substance (NPS) Screening Panels

The equipotency of MT‑45 with morphine in tail‑flick assays, combined with its structural uniqueness relative to fentanyl and benzamide opioids, makes it a critical inclusion in NPS screening libraries aimed at evaluating abuse liability, structure‑activity relationships, and in vivo potency differences among emerging synthetic opioids [REFS‑5].

Quote Request

Request a Quote for 1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.